molecular formula C22H19BrClN3O3S B2698871 8-(3-Bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-chlorophenyl)-6-oxo-2,3,4,6,7,8-hexahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile CAS No. 897831-43-5

8-(3-Bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-chlorophenyl)-6-oxo-2,3,4,6,7,8-hexahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B2698871
CAS No.: 897831-43-5
M. Wt: 520.83
InChI Key: VBOYROZTAOUDDO-UHFFFAOYSA-N
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Description

The compound features a pyrido[2,1-b][1,3,5]thiadiazine bicyclic core with the following substituents:

  • Position 3: 4-Chlorophenyl group (electron-withdrawing, enhancing stability and influencing receptor binding).
  • Position 6: Ketone group (6-oxo), contributing to hydrogen-bonding interactions.
  • Position 8: 3-Bromo-5-ethoxy-4-hydroxyphenyl group (bulky, bromine increases molecular weight and hydrophobicity; ethoxy and hydroxy groups enhance solubility via H-bonding).

Properties

IUPAC Name

8-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-chlorophenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrClN3O3S/c1-2-30-19-8-13(7-18(23)21(19)29)16-9-20(28)27-11-26(12-31-22(27)17(16)10-25)15-5-3-14(24)4-6-15/h3-8,16,29H,2,9,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBOYROZTAOUDDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2CC(=O)N3CN(CSC3=C2C#N)C4=CC=C(C=C4)Cl)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(3-Bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-chlorophenyl)-6-oxo-2,3,4,6,7,8-hexahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile (CAS Number: 897831-43-5) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

PropertyValue
Molecular FormulaC22H19BrClN3O3S
Molecular Weight520.8 g/mol
StructureChemical Structure

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties . For instance:

  • Mechanism of Action : The compound is believed to interfere with tubulin polymerization and induce reactive oxygen species (ROS) formation. This mechanism contributes to its cytotoxic effects against various cancer cell lines.
  • Case Study : In vitro tests demonstrated an IC50 value of 20 nM against MCF-7 (breast cancer) cells and 14 nM against KB-V1 (cervical cancer) cells. These values suggest that the compound is more potent than standard chemotherapeutic agents like doxorubicin .

Antiviral Activity

The compound has also shown promising antiviral activity , particularly against influenza viruses:

  • Study Findings : In a comparative study of various derivatives of the 8-hydroxyquinoline (8-HQ) scaffold, it was found that certain modifications led to increased inhibition of H5N1 virus growth with low cytotoxicity. The most effective derivatives achieved up to 91.2% inhibition at non-toxic concentrations .

Antibacterial Activity

The antibacterial properties of this compound were evaluated against several Gram-positive and Gram-negative bacteria:

  • Inhibition Studies : The compound demonstrated effective bactericidal activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of halogen substituents (bromo and chloro groups) and the hydroxyl group on the phenyl rings enhance lipophilicity and electron-withdrawing properties, which are critical for its interaction with biological targets .

Research Findings Summary

A review of literature reveals several key findings regarding the biological activity of this compound:

  • Anticancer Efficacy : Strong cytotoxic effects on various cancer cell lines with mechanisms involving ROS generation and tubulin interference.
  • Antiviral Potential : Effective against influenza viruses with a promising safety profile.
  • Antibacterial Properties : Active against multiple bacterial strains with lower MIC values compared to traditional antibiotics.

Comparison with Similar Compounds

Comparison with Structural Analogs

Tetrahydropyrido[2,1-b][1,3,5]thiadiazine Derivatives

Compound V : 3-(4-Chlorophenyl)-8-(4-ethoxy-3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
  • Core Structure : Identical to the target compound.
  • Substituent Differences :
    • Position 8 : 4-Ethoxy-3-methoxyphenyl (vs. 3-bromo-5-ethoxy-4-hydroxyphenyl in the target).
    • Bioactivity : High anti-inflammatory activity without hematotoxicity in rat models.
Target Compound :
  • The bromo substituent may enhance lipophilicity and membrane permeability compared to methoxy.
  • The hydroxy group at position 4 of the phenyl ring could improve solubility and H-bonding interactions with biological targets.

Pyranothiadiazolopyrimidine Derivatives ()

Examples: 8H,9H-pyrano[2,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidine-7-carbonitrile derivatives (e.g., compounds 4g–4k).

  • Core Structure: Pyranothiadiazolopyrimidine (vs. pyridothiadiazine).
  • Substituents : Varied aryl groups (e.g., trifluoromethyl, nitro, methoxy).
  • Synthesis : Three-component reactions with yields of 63–88%, higher than typical yields for pyridothiadiazines (40–70%) .

Tetrahydroimidazo[1,2-a]pyridine Derivatives ()

Example: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate.

  • Core Structure : Imidazo-pyridine (distinct from thiadiazine).
  • Substituents: Cyano, nitro, and ester groups.
  • Analytical Data: IR and NMR spectra show similarities in cyano (ν ~2200 cm⁻¹) and carbonyl (ν ~1700 cm⁻¹) peaks .

Spiro and Benzothiazole Derivatives ()

Example: 6-(2,3-Difluoro-4-(2-(methylamino)ethoxy)benzyl)-9-hydroxy-5-methyl-7-oxo-N-(4-(trifluoromethyl)phenyl)-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide.

  • Core Structure : Diazaspirocyclic system (complex 3D geometry).
  • Substituents : Fluorinated aryl groups and carboxamide.
  • Bioactivity: Not reported for the target compound, but fluorine substituents often enhance metabolic stability .

Data Tables

Table 2: Physical Properties of Analogous Heterocycles

Compound Type Core Structure Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR) Reference
Pyranothiadiazolopyrimidine Pyrano-thiadiazolo-pyrimidine 256–281 63–88 ν(CN) ~2200 cm⁻¹; δ(aryl H) 7–8 ppm
Tetrahydroimidazo-pyridine Imidazo-pyridine 223–245 50–61 ν(CO) ~1700 cm⁻¹; δ(CN) ~120 ppm

Key Findings and Insights

  • Substituent Impact : Bromine and hydroxy groups in the target compound may enhance target binding compared to methoxy/ethoxy analogs, but could reduce solubility.
  • Synthetic Efficiency: Pyranothiadiazolopyrimidines are synthesized in higher yields (63–88%) than pyridothiadiazines, likely due to simpler reaction pathways .

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